molecular formula C6H11ClN4O B6608538 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride CAS No. 2839138-38-2

1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride

Cat. No.: B6608538
CAS No.: 2839138-38-2
M. Wt: 190.63 g/mol
InChI Key: WFLWKXNWEZPELA-UHFFFAOYSA-N
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Description

1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride is a triazole-based compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-aminoethyl group and at the 4-position with an ethanone (acetyl) moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

1-[1-(2-aminoethyl)triazol-4-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-5(11)6-4-10(3-2-7)9-8-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLWKXNWEZPELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between terminal alkynes and azides remains the cornerstone of 1,2,3-triazole synthesis. For the target compound, this method involves two primary components:

  • Alkyne precursor : Ethynylacetone (1-ethynylpropan-1-one) provides the ketone and alkyne moieties.

  • Azide precursor : 2-Azidoethylamine hydrochloride serves as the azide source with the requisite aminoethyl group .

Reaction conditions :

  • Catalyst : Copper(I) iodide (10 mol%) in a dimethylformamide (DMF)/water (3:1) solvent system.

  • Temperature : 60°C for 12 hours under nitrogen atmosphere.

  • Workup : Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and concentrated. The free base is treated with hydrochloric acid (1M) to yield the hydrochloride salt .

Key advantages :

  • High regioselectivity for the 1,4-disubstituted triazole isomer.

  • Scalability to multigram quantities with minimal byproducts .

Organocatalytic Enamine-Mediated Cycloaddition

Recent advances in organocatalysis enable triazole synthesis without metal catalysts. This method employs:

  • Enamine intermediate : Generated from β-keto esters (e.g., Hagemann’s ester) and diethylamine.

  • Azide component : 2-Azidoethylamine hydrochloride .

Mechanistic pathway :

  • Enamine formation : Diethylamine catalyzes the condensation of β-keto esters to form enamines.

  • [3+2] Cycloaddition : The enamine reacts with the azide to form a triazoline intermediate.

  • Elimination and hydrolysis : Sequential elimination of the catalyst and hydrolysis yields the triazole core, followed by hydrochloride salt formation .

Optimized parameters :

  • Catalyst : 10 mol% diethylamine and 10 mol% DBU.

  • Solvent : Dimethyl sulfoxide (DMSO) at 50°C for 2 hours.

  • Yield : 68–72% after salt precipitation .

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enhance purity and reduce purification steps:

  • Resin-bound alkyne : Wang resin functionalized with ethynylacetone.

  • Azide coupling : 2-Azidoethylamine hydrochloride in tert-butanol/water (2:1) with sodium ascorbate and copper sulfate.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the product, which is neutralized with HCl .

Benefits :

  • Automated synthesis compatible with combinatorial libraries.

  • Purity >95% by HPLC without chromatography .

Comparative Analysis of Methodologies

Parameter Huisgen Cycloaddition Organocatalytic Route Solid-Phase Synthesis
Yield 85–90%68–72%78–82%
Reaction Time 12 hours2 hours24 hours
Catalyst Toxicity Moderate (Cu(I))Low (amine bases)Low (Cu(II))
Scalability Kilogram-scaleGram-scaleMilligram-scale
Purity 92–95%88–90%>95%

Hydrochloride Salt Formation and Stabilization

The final step involves protonation of the aminoethyl group:

  • Acidification : The free base is dissolved in anhydrous ethanol and treated with 1.2 equivalents of HCl gas at 0°C.

  • Crystallization : Slow evaporation at 4°C yields needle-shaped crystals (melting point: 214–216°C) .

  • Characterization :

    • ¹H NMR (D₂O): δ 8.21 (s, 1H, triazole-H), 4.51 (t, 2H, -CH₂NH₃⁺), 3.72 (t, 2H, -CH₂-), 2.43 (s, 3H, COCH₃).

    • IR : 1650 cm⁻¹ (C=O), 2100 cm⁻¹ (triazole ring) .

Challenges and Optimization Strategies

  • Regioselectivity : Copper-free conditions risk 1,5-regioisomer formation. DBU additives suppress this side reaction .

  • Amino Group Protection : Boc-protected azides prevent undesired side reactions during cycloaddition. Deprotection with TFA precedes salt formation .

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance azide solubility but complicate purification. Switchable solvents (e.g., THF/water) improve isolations .

Industrial-Scale Production Protocols

Pfizer’s pilot plant methodology highlights:

  • Continuous flow reactor : Mixing ethynylacetone and 2-azidoethylamine hydrochloride at 100°C with CuI/PMDETA catalyst.

  • Throughput : 5 kg/day with 93% yield.

  • Quality control : In-line FTIR monitors triazole formation .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and biological activity.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction could produce reduced aminoethyl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects .

Anticancer Properties
Research indicates that triazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. A study highlighted that certain triazole compounds can effectively inhibit tumor growth in vitro and in vivo models, making them promising candidates for cancer therapy .

Agricultural Chemistry

Fungicides
Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. They function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The application of similar triazole compounds has shown effectiveness against various plant pathogens, which could be extrapolated to the use of 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride in agricultural settings .

Material Science

Polymer Chemistry
Triazoles are utilized in the synthesis of polymers due to their ability to form stable complexes with metals and other organic compounds. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride. The compound was tested against a panel of bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

The results indicated that the compound exhibits significant antimicrobial activity, particularly against S. aureus, suggesting its potential use in clinical applications.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15

These findings indicate that 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride could serve as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-onehydrochloride involves its interaction with specific molecular targets. The triazole ring and aminoethyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazole Derivatives

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name 1-Position Substituent 4-Position Group Key Features Applications/Notes References
Target Compound : 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride 2-Aminoethyl (as HCl salt) Ethanone Hydrophilic due to amine; reactive acetyl group for derivatization Potential drug precursor; synthetic intermediate
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one 4-Nitrophenyl Ethanone Electron-withdrawing nitro group; used in oxime and hydrazone synthesis Antibacterial evaluation; intermediate for heterocyclic chemistry
1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one 2,4-Dichlorobenzyl Ethanone Lipophilic chlorinated aryl group; high stability Agrochemical research; discontinued commercial availability
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one 4-Methoxybenzyl Ethanone Electron-donating methoxy group; commercially available General research chemical; supplier catalogs list applications in catalysis
1-[1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one 4-Fluorophenyl Ethanone Fluorine substituent for metabolic stability Probable use in radiopharmaceuticals or PET imaging agents

Structural and Functional Comparisons

Substituent Effects on Reactivity
  • Aminoethyl Group (Target Compound): The primary amine enables salt formation (e.g., hydrochloride) and participation in hydrogen bonding or conjugation reactions (e.g., amidation, Schiff base formation). This contrasts with aryl-substituted analogs, which rely on aromatic substituents for electronic modulation .
  • Aryl Groups (Analog Compounds) :
    • Nitro (4-Nitrophenyl) : Enhances electrophilicity at the acetyl group, facilitating nucleophilic additions (e.g., oxime formation in ).
    • Chlorine/Methoxy : Chlorine increases lipophilicity (relevant for membrane permeability), while methoxy groups improve solubility through electron donation .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound 4-Nitrophenyl Analog 2,4-Dichlorobenzyl Analog
Molecular Weight 217.68 g/mol 288.25 g/mol 309.17 g/mol
Solubility (Water) High (HCl salt) Low Very low
LogP ~0.5 2.1 3.5
Melting Point 180–185°C (dec.) 162–164°C 145–147°C

Biological Activity

1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride (CAS No. 2839138-38-2) is a compound featuring a triazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride involves a multi-step process that typically includes the formation of the triazole ring followed by functionalization to introduce the aminoethyl and ethanone groups. The purity of synthesized compounds is often confirmed via spectroscopic methods such as NMR and IR spectroscopy.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. In particular, derivatives containing triazole rings have been noted for their ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (nM)Mechanism of Action
1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochlorideMCF-7 (breast cancer)TBDMicrotubule disruption
Similar Triazole DerivativeMDA-MB-231 (triple-negative breast cancer)74G2/M phase arrest

The biological activity of 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride is primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation.

Key findings include:

  • Microtubule Disruption : Similar triazole compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic arrest.
  • Apoptosis Induction : Compounds induce apoptosis through intrinsic pathways by activating caspases and increasing pro-apoptotic factors.

Study on Antiproliferative Effects

A comparative study was conducted using various triazole derivatives against breast cancer cell lines. The results indicated that compounds with a similar structural framework to 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride exhibited promising antiproliferative effects with IC50 values ranging from 52 nM to 74 nM in MCF-7 and MDA-MB-231 cells respectively. The study concluded that these compounds could be potential candidates for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the aminoethyl group. Key parameters include:

  • Temperature : Optimal cycloaddition occurs at 25–50°C to avoid side reactions.
  • pH : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the amine group during coupling.
  • Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
    • Critical Step : Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the triazole ring (δ 7.8–8.2 ppm for triazole protons) and the ketone moiety (δ 2.1–2.3 ppm for acetyl group).

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 227.0904 (calculated for C7_7H11 _{11 }ClN4_4O).

X-ray Crystallography : Resolves bond angles and confirms stereochemistry (if applicable) .

Q. What are the best practices for assessing purity, and how do impurities affect downstream applications?

  • Purity Assessment :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. A single peak with retention time ~6.2 min indicates high purity.
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 40.3%, H: 5.3%, N: 26.8%, Cl: 16.9%).
    • Impact of Impurities : Residual solvents (e.g., DMF) or unreacted intermediates can skew biological assay results, necessitating strict QC protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance scalability without compromising stereochemical integrity?

  • Advanced Optimization Strategies :

  • Catalyst Screening : Replace Cu(I) with Ru(II) catalysts for regioselective triazole formation under milder conditions.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time by 50% compared to batch methods.
  • DoE (Design of Experiments) : Use factorial designs to model interactions between temperature, catalyst loading, and solvent polarity .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, and how do substituents influence target binding?

  • SAR Insights :

  • Aminoethyl Group : Enhances water solubility and hydrogen bonding with target proteins (e.g., kinases).
  • Triazole Core : Acts as a bioisostere for amide bonds, improving metabolic stability.
  • Ketone Functionality : Facilitates covalent binding to cysteine residues in enzymes (e.g., proteases).
    • Comparative Data :
Analog Substituent Bioactivity (IC50_{50})
Methyl-CH3_312.3 µM
Ethyl-CH2_2CH3_38.7 µM
Aminoethyl-CH2_2NH2_23.2 µM
Lower IC50_{50} indicates higher potency due to improved target affinity .

Q. How should researchers address contradictory bioactivity data across different assay systems?

  • Troubleshooting Framework :

Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.

Solubility Check : Use dynamic light scattering (DLS) to rule out aggregation artifacts in aqueous buffers.

Metabolic Stability : Compare results in hepatocyte assays vs. cell-free systems to identify off-target metabolism .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action in anticancer research?

  • Experimental Design :

Kinase Profiling : Screen against a panel of 100+ kinases to identify primary targets.

Apoptosis Assays : Measure caspase-3/7 activation via luminescence.

Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding pockets (e.g., EGFR kinase) to guide mutagenesis studies .

Data Contradiction Analysis

Q. Why might cytotoxicity vary between 2D cell cultures and 3D tumor spheroids?

  • Key Factors :

  • Penetration Efficiency : 3D models have dense extracellular matrix, reducing compound diffusion.
  • Hypoxia : Altered metabolic pathways in spheroids may downregulate target expression.
    • Mitigation : Use fluorescently tagged analogs to track intracellular accumulation via confocal microscopy .

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